molecular formula C14H12ClN3O2S B4562205 N-(3-chloro-2-methylphenyl)-N'-(3-nitrophenyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(3-nitrophenyl)thiourea

Cat. No.: B4562205
M. Wt: 321.8 g/mol
InChI Key: SYGVEVUWGCHTKV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-(3-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0338755 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Biological Activities

Thiourea derivatives have been extensively studied for their DNA-binding capabilities and potential biological activities. A study by Tahir et al. (2015) focused on the synthesis and characterization of nitrosubstituted acyl thioureas, revealing preliminary anti-cancer potencies through DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. This research highlighted the potential use of thiourea derivatives in developing anti-cancer drugs, owing to their significant DNA-binding constants and their antioxidant, cytotoxic, antibacterial, and antifungal activities against various pathogens (Tahir et al., 2015).

Experimental and Computational Analysis

Bielenica et al. (2020) conducted experimental and computational studies on a thiourea derivative, focusing on its vibrational modes, molecular stability, reactive sites, and inhibitory activity against Farnesoid X receptor. This study provided insights into the molecular properties of thiourea derivatives, suggesting their potential in drug design and material science applications (Bielenica et al., 2020).

Molecular Structure and Characterization

Research on thiourea derivatives also extends to their structural analysis and characterization. Sultana et al. (2007) explored the molecular structure of 1-(4-nitrophenyl)-3-pivaloylthiourea, providing detailed insights into the molecular conformations and hydrogen bonding patterns unique to this class of compounds. Such studies are crucial for understanding the interactions of thiourea derivatives at the molecular level, which is essential for their application in designing more efficient drugs and materials (Sultana et al., 2007).

Synthesis and Characterization of Derivatives

The synthesis and characterization of thiourea derivatives are of paramount importance for their practical applications. Abosadiya et al. (2015) reported on the synthesis of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives, highlighting the isomerization effects on their spectroscopic data and molecular properties. These findings are crucial for the development of novel compounds with tailored properties for specific applications (Abosadiya et al., 2015).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-12(15)6-3-7-13(9)17-14(21)16-10-4-2-5-11(8-10)18(19)20/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVEVUWGCHTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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